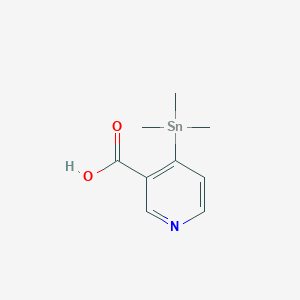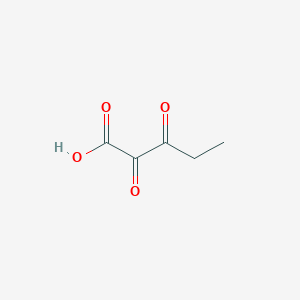
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is an organic compound with a cyclopentane ring substituted with a chloromethyl group and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate typically involves the chloromethylation of dimethyl cyclopentane-1,1-dicarboxylate. This can be achieved through the reaction of dimethyl cyclopentane-1,1-dicarboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate.
Oxidation: Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate involves its reactivity due to the presence of the chloromethyl group and ester functionalities. The chloromethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl cyclopentane-1,1-dicarboxylate
- Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate
- Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate
Comparison: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds.
Eigenschaften
| 138714-91-7 | |
Molekularformel |
C10H15ClO4 |
Molekulargewicht |
234.67 g/mol |
IUPAC-Name |
dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-14-8(12)10(9(13)15-2)4-3-7(5-10)6-11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
NWZNSYMEELGHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC(C1)CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
